((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine
Description
((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine is a fluorinated pyrrolidine derivative bearing a pyridazine substituent. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, may confer unique electronic and metabolic characteristics compared to other nitrogen-containing heterocycles like pyrimidine, oxazole, or thiazole.
Properties
Molecular Formula |
C9H13FN4 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
[(2S,4S)-4-fluoro-1-pyridazin-3-ylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C9H13FN4/c10-7-4-8(5-11)14(6-7)9-2-1-3-12-13-9/h1-3,7-8H,4-6,11H2/t7-,8-/m0/s1 |
InChI Key |
NEBCRHQTLSEAPG-YUMQZZPRSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1CN)C2=NN=CC=C2)F |
Canonical SMILES |
C1C(CN(C1CN)C2=NN=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or a similar reagent.
Attachment of the Pyridazinyl Group: The pyridazinyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a pyridazinyl boronic acid or ester and a suitable palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or pyridazinyl positions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyridazinyl group contribute to its binding affinity and specificity, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in the heterocyclic substituent, pyrrolidine backbone, or functional groups. Key differences in structure, physicochemical properties, and metabolism are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Heterocyclic Substituent Effects Pyridazine vs. Pyrimidine (CP-93,393): Pyridazine (two adjacent nitrogens) may exhibit distinct metabolic stability compared to pyrimidine (1,3-nitrogen positions). CP-93,393 undergoes extensive pyrimidine ring hydroxylation (e.g., M15 metabolite) and cleavage (e.g., M18) . Pyridazine’s electronic structure could alter susceptibility to oxidative degradation. Thiazole-containing analogs () have demonstrated crystallographic binding to enzymes like DHTKD1, suggesting utility in targeting protein complexes .
Metabolic Pathways
- CP-93,393’s metabolism involves three primary pathways: aromatic hydroxylation (35–45% of dose), pyrimidine ring cleavage (8–15%), and succinimide hydrolysis. Conjugates (glucuronides/sulfates) dominate excretion . For the target compound, pyridazine’s resistance to hydroxylation or propensity for alternative degradation (e.g., ring opening) remains speculative but warrants investigation.
Stereochemical and Functional Group Impact
- The (2S,4S) configuration in the target compound and its analogs (–7) may influence target selectivity. For example, CP-93,393’s stereochemistry correlates with serotonin 5-HT₁A autoreceptor agonism and dopamine D₂ activity . Fluorine substitution likely enhances metabolic stability and bioavailability, as seen in fluorinated drugs.
Pharmacokinetic Considerations CP-93,393 shows gender-dependent pharmacokinetics in monkeys (higher AUC in males) and phenotype-dependent exposure in humans (poor vs. extensive metabolizers) .
Research Implications and Gaps
- Structural Optimization: Replacing pyridazine with oxazole or thiazole (–7) could modulate solubility, potency, or off-target effects.
- Metabolic Studies: Pyridazine’s metabolic fate remains uncharacterized; in vitro studies with liver microsomes (as in –4) are needed.
- Target Engagement: highlights the utility of crystallography in elucidating binding modes, which could guide further design.
Biological Activity
The compound ((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine , often referenced in scientific literature by its chemical structure, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C₁₆H₁₅FN₆O
- Molecular Weight : 326.33 g/mol
- CAS Number : 2411181-15-0
Structure
The compound features a pyrrolidine ring substituted with a fluorine atom and a pyridazine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅FN₆O |
| Molecular Weight | 326.33 g/mol |
| CAS Number | 2411181-15-0 |
Research has indicated that this compound may exhibit inhibitory effects on certain enzymes and pathways relevant to various diseases. Notably, it has been studied for its potential role in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes management .
In Vitro Studies
In vitro studies have shown that the compound can effectively inhibit cell proliferation in various cancer cell lines. For instance, one study demonstrated significant inhibition of A431 vulvar epidermal carcinoma cell line proliferation at specific concentrations, suggesting potential anti-cancer properties .
Selectivity and Toxicity
The selectivity profile of ((2S,4S)-4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine is crucial for its therapeutic applications. Preliminary findings indicate that it exhibits selective inhibition of the PI3Kδ pathway with an IC₅₀ value of 14 nM, showcasing a favorable selectivity over other class I PI3K isoforms . Additionally, it has demonstrated minimal cytotoxicity in non-target cells, which is essential for reducing adverse effects during treatment.
Case Study 1: DPP-IV Inhibition
A patent application describes the synthesis and biological evaluation of this compound as a DPP-IV inhibitor. The results indicated that it effectively lowers blood glucose levels in diabetic models, highlighting its therapeutic potential in managing type 2 diabetes .
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on various cancer cell lines revealed that the compound significantly inhibited cell migration and invasion, particularly in aggressive forms of cancer. The concentration-dependent effects were documented, with notable reductions in cell viability at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
